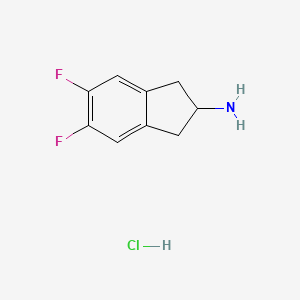

5,6-Difluoro-indan-2-ylamine hydrochloride

Description

Significance of the Indane Amine Scaffold in Contemporary Medicinal Chemistry Research

The indane nucleus, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a rigid and structurally unique scaffold that has been extensively explored in medicinal chemistry. google.comgoogle.com This framework allows for the precise spatial orientation of various functional groups, which is crucial for effective interaction with biological targets. Aminoindanes, which feature an amine group on the indane structure, have been particularly valuable in the development of neuroleptic and neuroprotective molecules. google.comgoogle.com

The versatility of the indane amine scaffold is demonstrated by its presence in a range of pharmaceuticals and commercially significant drugs. google.comgoogle.com The rigid structure of the indane system, combined with the chemical reactivity of the amine group, makes it an attractive starting point for the synthesis of a diverse array of bioactive compounds. Researchers have successfully developed indane derivatives with a wide spectrum of biological activities, including antibacterial, antiviral, analgesic, and anticonvulsant properties. chemscene.com The amenability of the indane framework to chemical modification allows for the fine-tuning of a molecule's physicochemical properties to enhance its efficacy and target specificity.

Strategic Role of Fluorination in Modulating Chemical and Biological Properties of Indane Derivatives

Fluorine has earned a prominent role in modern medicinal chemistry due to its unique electronic properties and small atomic size. nih.govnih.gov The introduction of fluorine atoms into a drug candidate can profoundly influence its metabolic stability, lipophilicity, binding affinity, and membrane permeability. nih.govyakhak.org In the context of indane derivatives, fluorination is a strategic tool to enhance their therapeutic potential.

One of the key advantages of fluorination is the ability to block metabolic oxidation. yakhak.org By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position on the indane scaffold, the molecule's resistance to enzymatic degradation can be significantly increased. yakhak.org This often leads to improved bioavailability and a longer duration of action. Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn influence how the molecule interacts with its biological target. yakhak.org The substitution of hydrogen with fluorine can also lead to more favorable interactions with protein targets, potentially increasing the potency of the compound. nih.gov

Overview of 5,6-Difluoro-indan-2-ylamine Hydrochloride as a Research Subject

This compound is a specific derivative of the aminoindane family that incorporates two fluorine atoms onto the benzene ring of the indane structure. This compound has been synthesized for investigation as a potential serotonergic agent. The synthesis of 5,6-difluoro-2-aminoindan hydrochloride involves a multi-step process that includes condensation with malonic acid, reduction, cyclization with polyphosphoric acid, oximation, and catalytic hydrogenation.

While the indane-2-ylamine structure itself is a known pharmacophore, the addition of the 5,6-difluoro substitution pattern is of particular interest for its potential to modulate the compound's activity and properties. Despite its synthesis and potential as a research chemical, detailed public information regarding its specific chemical properties and extensive research applications remains limited.

Chemical and Physical Properties

Detailed experimental data for the physical and chemical properties of this compound are not widely available in the public domain. However, some key identifiers are noted below.

| Property | Value |

| Synonyms | 5,6-Difluoro-2,3-dihydro-1H-inden-2-ylamine hydrochloride |

| Molecular Formula | C₉H₁₀F₂N · HCl |

| CAS Number | Not explicitly assigned |

Note: While some chemical suppliers list this compound, a specific CAS (Chemical Abstracts Service) registry number is not consistently provided, distinguishing it from the more commonly cited 1-aminoindan (B1206342) isomers.

Research Findings

Research into fluorinated aminoindanes has explored their potential as dopamine (B1211576) receptor agonists. yakhak.org However, specific studies focusing solely on the biological activity and therapeutic applications of this compound are not extensively documented in peer-reviewed literature. Its synthesis as a potential serotonergic agent suggests its intended use in studies related to the serotonin (B10506) system, which is implicated in a wide range of physiological and pathological processes. Further research would be necessary to fully elucidate the pharmacological profile and potential therapeutic utility of this specific compound.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H10ClF2N |

|---|---|

Molecular Weight |

205.63 g/mol |

IUPAC Name |

5,6-difluoro-2,3-dihydro-1H-inden-2-amine;hydrochloride |

InChI |

InChI=1S/C9H9F2N.ClH/c10-8-3-5-1-7(12)2-6(5)4-9(8)11;/h3-4,7H,1-2,12H2;1H |

InChI Key |

AWYTYXIPCLDPNO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC(=C(C=C21)F)F)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5,6 Difluoro Indan 2 Ylamine Hydrochloride

Established Synthetic Routes to 5,6-Difluoro-indan-2-ylamine Hydrochloride

The synthesis of this compound typically originates from a corresponding ketone precursor, 5,6-difluoro-indan-2-one. The conversion of this ketone to the target amine is achieved through several established methodologies, including multi-step conversions involving intermediate compounds, direct catalytic hydrogenation, and reactions that form the core indane structure.

Multi-Step Conversions from Precursors

Multi-step synthesis provides a controlled pathway to the target molecule, allowing for the isolation and purification of intermediates. A common strategy involves the conversion of the ketone, 5,6-difluoro-indan-2-one, into an oxime, which is then subsequently reduced to the desired amine. This two-step process is a frequently employed method in the synthesis of 2-aminoindane derivatives. The initial step is the reaction of the ketone with hydroxylamine hydrochloride to form 5,6-difluoro-indan-2-one oxime. encyclopedia.pubnih.gov This intermediate is typically stable and can be isolated before the final reduction step. The subsequent reduction of the oxime yields the final amine product. This stepwise approach, while potentially longer, allows for greater control over the reaction and purification of the intermediate, which can lead to a higher purity of the final product. Modern advancements in multi-step synthesis often utilize flow chemistry, where reactants are passed through sequential reactors containing immobilized reagents or catalysts, allowing for a continuous and automated process. vapourtec.comsyrris.jp

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a key method for the reduction of the intermediate oxime to 5,6-Difluoro-indan-2-ylamine. This process, also known as reductive amination when starting from the ketone, involves the use of various metal catalysts and a hydrogen source. organic-chemistry.org For the hydrogenation of the corresponding oxime of 2-indanone, several catalytic systems have proven effective.

Palladium on charcoal (Pd/C) is a widely used catalyst for this transformation. In acidic conditions, such as in the presence of glacial acetic acid and sulfuric acid, 2-indanone oxime can be hydrogenated to 2-aminoindane with high yields (up to 94%) under a hydrogen atmosphere. encyclopedia.pub Platinum-based catalysts, such as platinum on carbon (Pt/C), can also be employed. Interestingly, under similar acidic conditions, Pt/C has been shown to selectively produce the corresponding hydroxylamine intermediate rather than the fully reduced amine. encyclopedia.pub Another effective catalyst is Raney Nickel (Ra-Ni), which can achieve high yields of 2-aminoindane from 2-indanone oxime under mild conditions, particularly when basic conditions are used. encyclopedia.pub

Reductive amination of the ketone precursor, 5,6-difluoro-indan-2-one, is another direct route. This can be achieved using various reducing agents and a nitrogen source, often under catalytic conditions. bris.ac.uknih.gov

Table 1: Catalytic Hydrogenation of 2-Indanone Oxime

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| 5% Pd/C | H₂ (3 atm), AcOH, H₂SO₄, 20-25°C | 2-Aminoindane | 94% encyclopedia.pub |

| 5% Pt/C | H₂ (3 atm), AcOH, H₂SO₄, 20-25°C | 2-Indanylhydroxylamine | 54% encyclopedia.pub |

Cyclization and Oximation Reactions in Indane Ring Formation

The formation of the indane scaffold itself is a critical aspect of the synthesis. Various cyclization reactions are employed to construct the five-membered ring fused to the benzene (B151609) ring. Intramolecular Friedel-Crafts reactions are a common method for synthesizing 1-indanones, which can be precursors to 2-indanones. beilstein-journals.orgresearchgate.net Other strategies include radical cyclizations, which are effective for forming five-membered rings. princeton.eduharvard.edu

Once the indane ketone is formed, the oximation reaction is a crucial step in one of the primary synthetic routes to the amine. This reaction involves treating the ketone (e.g., 5,6-difluoro-indan-2-one) with hydroxylamine or its salt, such as hydroxylamine hydrochloride, to form the corresponding ketoxime, 5,6-difluoro-indan-2-one oxime. encyclopedia.pubnih.gov This transformation is a reliable and high-yielding method for converting a ketone into a precursor for an amine. nih.gov

Green Chemistry Principles in the Synthesis of Fluorinated Indane Amines

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of fluorinated amines, this can involve the use of environmentally benign solvents, catalytic reagents over stoichiometric ones, and developing atom-economical reactions. For instance, catalytic transfer hydrogenation offers a greener alternative to using pressurized hydrogen gas, employing hydrogen donor molecules instead. Metal-free catalytic systems, such as those using B(C₆F₅)₃ for reductive amination, avoid the use of heavy metals, which can be toxic and difficult to remove from the final product. bris.ac.uk The synthesis of fluorinated compounds often benefits from using starting materials that already contain the fluorine atoms, which can simplify the synthetic process and avoid the use of harsh fluorinating agents. mdpi.com

Mechanistic Investigations of Key Transformations in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. In the catalytic hydrogenation of oximes, the reaction pathway can be influenced by the catalyst and the reaction conditions. For example, over a Pd-containing catalyst, the reaction may proceed through the protonation of a nitrogen atom in the catalyst's ligand, followed by coordination with the oxime and subsequent hydrogen transfer to form a hydroxylamine intermediate, which is then further reduced to the amine. researchgate.net The mechanism for cyclization reactions to form the indane ring can vary significantly, from electrophilic aromatic substitution in Friedel-Crafts reactions to radical-based pathways. bohrium.com In silyl-Prins cyclizations, for instance, the reaction proceeds through an oxocarbenium ion intermediate, followed by an endo-dig cyclization. nih.gov

Examination of Reaction Intermediates

The synthesis of this compound typically proceeds through the formation of a key precursor, 5,6-difluoro-indan-2-one. The formation of this indanone intermediate is often achieved via an intramolecular Friedel-Crafts reaction of a suitable difluorinated phenylpropanoyl chloride. The primary intermediate in this cyclization is an acylium ion, generated by the reaction of the acid chloride with a Lewis acid catalyst. This electrophilic species then attacks the aromatic ring to form a sigma complex, also known as an arenium ion. The stability of this carbocation intermediate is influenced by the electron-withdrawing nature of the fluorine substituents on the aromatic ring. Subsequent deprotonation re-establishes aromaticity and yields the cyclized ketone, 5,6-difluoro-indan-2-one.

The subsequent conversion of 5,6-difluoro-indan-2-one to the corresponding amine involves a reductive amination process. This reaction proceeds through the formation of an imine or enamine intermediate. In the presence of an amine source, such as ammonia or an ammonium salt, the ketone undergoes nucleophilic attack to form a hemiaminal intermediate. This hemiaminal is typically unstable and readily dehydrates to form the corresponding imine. The imine, being more susceptible to reduction than the ketone, is then selectively reduced to the final amine product.

| Reaction Step | Key Intermediates |

| Friedel-Crafts Cyclization | Acylium ion, Sigma complex (Arenium ion) |

| Reductive Amination | Hemiaminal, Imine |

Elucidation of Rate-Determining Steps

In the synthesis of this compound, two key transformations can be considered for the elucidation of rate-determining steps: the intramolecular Friedel-Crafts cyclization and the subsequent reductive amination.

For the Friedel-Crafts cyclization, the formation of the sigma complex is generally considered the rate-determining step. The energy barrier for this step is influenced by the nucleophilicity of the aromatic ring and the stability of the resulting carbocation. The presence of two electron-withdrawing fluorine atoms on the benzene ring deactivates the ring towards electrophilic attack, thereby increasing the activation energy and slowing down the rate of this step.

In the reductive amination of 5,6-difluoro-indan-2-one, the rate-determining step can vary depending on the specific reaction conditions, such as the pH and the nature of the reducing agent. In many one-pot reductive amination procedures, the formation of the imine intermediate is the slower step compared to its subsequent reduction researchgate.netacs.org. The dehydration of the hemiaminal to form the imine is often the rate-limiting part of imine formation, particularly under neutral or mildly acidic conditions researchgate.net. The efficiency of this dehydration step can be influenced by the steric and electronic environment around the carbonyl group.

Synthetic Transformations and Derivatization Strategies Involving this compound

The primary amine functionality of this compound serves as a versatile handle for a variety of synthetic transformations and derivatization strategies. These modifications are often pursued to explore structure-activity relationships in medicinal chemistry or to generate novel compounds with tailored properties.

One common derivatization strategy involves the acylation of the amino group to form amides. This can be achieved by reacting the amine with a range of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. Another important transformation is the alkylation of the amine to produce secondary or tertiary amines. Reductive amination with aldehydes or ketones in the presence of a suitable reducing agent is a widely used method for this purpose chemistrysteps.comwikipedia.orgorganicchemistrytutor.com.

Furthermore, the amino group can be converted into other functional groups. For instance, diazotization of the primary amine with nitrous acid can yield a diazonium salt, which can then be subjected to various nucleophilic substitution reactions to introduce functionalities such as hydroxyl, cyano, or halo groups.

Advanced Spectroscopic and Structural Characterization of 5,6 Difluoro Indan 2 Ylamine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 5,6-Difluoro-indan-2-ylamine hydrochloride, the proton spectrum would be expected to show distinct signals for the aromatic, benzylic, and methine protons.

The aromatic region would likely display signals corresponding to the two protons on the difluorinated benzene (B151609) ring. Due to the fluorine substitution, these protons would exhibit complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The chemical shifts would be influenced by the electron-withdrawing nature of the fluorine atoms.

The aliphatic region would contain signals for the protons of the five-membered ring. The methine proton at the C2 position, adjacent to the amino group, would likely appear as a multiplet due to coupling with the neighboring benzylic protons. The four benzylic protons at the C1 and C3 positions would be diastereotopic and are expected to show complex second-order coupling patterns, appearing as multiplets. The hydrochloride salt form would also result in a broad signal for the amine protons (NH3+), the chemical shift of which can be solvent-dependent.

A representative, hypothetical ¹H NMR data table for this compound, based on known data for similar structures, is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.3 | m | - |

| Methine-CH | 3.8 - 4.1 | m | - |

| Benzylic-CH₂ | 3.0 - 3.5 | m | - |

| Amine-NH₃⁺ | 8.0 - 9.0 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the spectrum would be expected to show distinct signals for each of the nine carbon atoms in the indane core.

The aromatic region would display four signals for the six carbons of the benzene ring. The two carbons directly bonded to fluorine (C5 and C6) would exhibit large one-bond carbon-fluorine (¹JCF) couplings, appearing as doublets. The other aromatic carbons would also show smaller, longer-range C-F couplings. The chemical shifts of these carbons would be significantly influenced by the fluorine substituents.

The aliphatic region would contain signals for the C1, C2, and C3 carbons. The C2 carbon, bonded to the amino group, would appear at a characteristic chemical shift. The benzylic carbons, C1 and C3, would also have distinct chemical shifts.

A hypothetical ¹³C NMR data table, illustrating the expected chemical shifts and C-F couplings, is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |

| C5, C6 | 160 - 165 | d, ¹JCF ≈ 245 |

| C4, C7 | 115 - 120 | d, ²JCF ≈ 20 |

| C3a, C7a | 135 - 140 | t, ³JCF ≈ 5 |

| C2 | 50 - 55 | - |

| C1, C3 | 35 - 40 | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the two equivalent fluorine atoms at the C5 and C6 positions, or two distinct signals if they are magnetically non-equivalent.

The chemical shift of the fluorine signal(s) would be characteristic of aromatic fluorine atoms. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic and benzylic protons. The magnitude of these H-F coupling constants can provide valuable structural information.

A hypothetical ¹⁹F NMR data table is presented below.

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| C5-F, C6-F | -110 to -120 | m |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine, aromatic, and C-F bonds.

The N-H stretching vibrations of the primary ammonium group (NH3+) would appear as a broad band in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1600-1450 cm⁻¹ region. A strong absorption band characteristic of the C-F stretching vibration would be expected in the 1300-1100 cm⁻¹ region.

A table summarizing the expected characteristic IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ammonium (NH₃⁺) | N-H stretch | 3200 - 2800 (broad) |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Aliphatic C-H | C-H stretch | 3000 - 2850 |

| Aromatic C=C | C=C stretch | 1600 - 1450 |

| C-F | C-F stretch | 1300 - 1100 (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound, the mass spectrum would show the molecular ion peak corresponding to the free base, 5,6-Difluoro-indan-2-ylamine.

The fragmentation pattern would be expected to involve the loss of the amino group and cleavage of the five-membered ring. A prominent fragment would likely correspond to the difluoro-substituted tropylium-like ion or related aromatic cations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of this compound, the compound would likely be analyzed as its free base. The gas chromatogram would show a single peak corresponding to 5,6-Difluoro-indan-2-ylamine, and the mass spectrum of this peak would provide the molecular weight and fragmentation pattern as described above. This technique is particularly useful for confirming the purity of the compound.

A hypothetical table of key mass spectral fragments is presented below.

| m/z | Proposed Fragment Identity |

| 169 | [M]⁺ (molecular ion of the free base) |

| 152 | [M - NH₃]⁺ |

| 127 | [C₈H₅F₂]⁺ |

Based on a comprehensive search of available scientific literature, there is currently no publicly accessible single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state structure, including molecular conformation, tautomerism, intermolecular interactions, and crystal packing motifs, cannot be provided at this time.

The determination of these structural features is fundamentally reliant on the successful crystallization of the compound and subsequent analysis using single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which the three-dimensional arrangement of the molecule in the solid state can be elucidated.

Without this foundational data, any discussion on the specific bond lengths, bond angles, torsion angles, and non-covalent interactions that define the crystal lattice of this compound would be speculative.

Further research, specifically the successful growth of single crystals of this compound and its analysis by X-ray crystallography, is required to generate the data necessary to populate the advanced spectroscopic and structural characterization outlined in the requested article.

Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound

A thorough review of publicly accessible scientific literature and chemical databases has revealed a significant scarcity of research specifically focused on the computational chemistry and molecular modeling of this compound. While this compound is available commercially and listed in several chemical supplier databases, there is a notable absence of published studies detailing its electronic structure, conformational analysis, or interactions with biological targets through computational methods.

Consequently, it is not possible to provide a detailed, evidence-based article on the quantum mechanical studies, molecular docking simulations, or molecular dynamics simulations of this compound as requested. The specific data required to populate the subsections of the proposed article, such as Density Functional Theory (DFT) calculations for electronic structure and reactivity, semi-empirical methods for conformational analysis, prediction of binding affinities with enzyme active sites, and exploration of receptor binding pockets, are not available in the current body of scientific literature.

Without access to primary research data or published findings, any attempt to generate the requested article would rely on speculation and would not meet the required standards of scientific accuracy and evidence-based reporting. The scientific community has not yet directed its focus towards the in-silico characterization of this particular compound in a manner that would allow for a comprehensive review of its computational chemistry and molecular modeling aspects. Therefore, until such research is conducted and published, a detailed article on this specific subject cannot be authentically produced.

Computational Chemistry and Molecular Modeling of 5,6 Difluoro Indan 2 Ylamine Hydrochloride

In Silico ADMET Screening for Early-Stage Candidate Evaluation

In the contemporary drug discovery and development landscape, the early assessment of a candidate molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant of its potential for clinical success. The use of in silico computational models provides a rapid and cost-effective methodology for predicting these pharmacokinetic and toxicological parameters, thereby enabling the prioritization of compounds with more favorable profiles long before resource-intensive in vitro and in vivo studies are undertaken. For 5,6-Difluoro-indan-2-ylamine hydrochloride, a comprehensive in silico ADMET screening would be instrumental in its evaluation as a potential therapeutic agent.

While specific experimental data for this compound is not extensively available in the public domain, predictive models can be employed to estimate its ADMET characteristics. These models are built upon vast datasets of chemical structures and their corresponding experimentally determined properties. By analyzing the structural features of this compound, such as its molecular weight, lipophilicity (logP), polar surface area, and the presence of specific functional groups like the primary amine and the difluoro-substituted indane ring, its likely ADMET profile can be projected.

The fluorination pattern on the indane ring is of particular interest. The presence of two fluorine atoms at the 5 and 6 positions is expected to significantly influence the molecule's lipophilicity and metabolic stability. Fluorine substitution often increases metabolic resistance by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can, in turn, lead to an extended half-life and improved bioavailability. However, the impact of fluorination on properties like membrane permeability and potential for off-target toxicity must also be carefully evaluated.

A hypothetical in silico ADMET profile for this compound, generated from a consensus of predictive models, is presented in the table below. It is important to note that these are theoretical predictions and would require experimental validation.

Table 1: Predicted ADMET Properties of this compound

| ADMET Property | Predicted Value/Classification | Significance in Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests efficient transport across the intestinal epithelium. |

| P-glycoprotein Substrate | Likely No | A positive attribute, as it reduces the risk of efflux from target cells. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Likely Yes | The molecule's size and lipophilicity may allow it to cross into the CNS. |

| Plasma Protein Binding | Moderate | Influences the free fraction of the drug available to exert its effect. |

| Metabolism | ||

| CYP2D6 Inhibition | Possible | A common feature for amine-containing compounds; requires careful assessment. |

| CYP3A4 Inhibition | Unlikely | Lower potential for drug-drug interactions mediated by this major enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | A potential route for active renal clearance. |

| Toxicity | ||

| AMES Mutagenicity | Unlikely | Low probability of being mutagenic. |

| hERG Inhibition | Low to Moderate Risk | Cardiac safety is a critical parameter to monitor. |

This predictive screening provides a foundational understanding of the compound's likely behavior in a biological system. For instance, the prediction of high intestinal absorption suggests that oral administration could be a viable route. The potential for blood-brain barrier penetration would be a key consideration depending on the desired therapeutic target. The predicted metabolic profile, particularly in relation to cytochrome P450 enzymes, would guide subsequent drug-drug interaction studies. Early flags for potential liabilities, such as possible hERG inhibition, allow for the proactive design of mitigation strategies or the selection of alternative candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Indane-2-ylamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can be a powerful tool in drug design, enabling the prediction of the activity of novel compounds and guiding the optimization of lead structures. For a series of fluorinated indane-2-ylamine derivatives, including this compound, QSAR studies can provide valuable insights into the key molecular features that govern their therapeutic efficacy.

A QSAR study on fluorinated indane-2-ylamine derivatives would typically involve the generation of a dataset of molecules with varying substitution patterns on the indane ring and the amine function. The biological activity of these compounds against a specific target would be determined experimentally. A wide array of molecular descriptors would then be calculated for each compound, quantifying various aspects of their structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that links these descriptors to the observed biological activity. A robust QSAR model will not only have good statistical significance but also predictive power, which is typically assessed through internal and external validation techniques.

For fluorinated indane-2-ylamine derivatives, a QSAR model could elucidate the influence of the position and number of fluorine substituents on activity. For example, it might reveal that fluorine substitution at specific positions on the aromatic ring enhances binding to the target receptor due to favorable electrostatic interactions. The model could also quantify the impact of modifying the amine group, for instance, by N-alkylation or N-acylation.

The following table presents a hypothetical QSAR dataset for a series of fluorinated indane-2-ylamine derivatives, illustrating the types of descriptors and data that would be used in such a study.

Table 2: Hypothetical QSAR Data for Fluorinated Indane-2-ylamine Derivatives**

| Compound | R1 | R2 | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) | Biological Activity (IC₅₀, nM) |

| 1 | H | H | 2.1 | 26.0 | 1.5 | 150 |

| 2 | 5-F | H | 2.3 | 26.0 | 2.1 | 110 |

| 3 | 6-F | H | 2.3 | 26.0 | 2.2 | 105 |

| 4 | 5,6-diF | H | 2.5 | 26.0 | 2.8 | 75 |

| 5 | 5-F | CH₃ | 2.6 | 12.5 | 1.9 | 130 |

| 6 | 5,6-diF | CH₃ | 2.8 | 12.5 | 2.6 | 90 |

This data is for illustrative purposes only and does not represent actual experimental results.

From a model built on such data, one might derive a QSAR equation that quantitatively describes the relationship between the descriptors and the biological activity. For example, a hypothetical equation might look like:

pIC₅₀ = -0.5 * LogP + 0.02 * PSA - 0.8 * Dipole Moment + C

This equation would suggest that lower lipophilicity, higher polar surface area, and a lower dipole moment are favorable for activity in this hypothetical series. Such insights are invaluable for the rational design of new derivatives with potentially improved potency and selectivity. The strategic application of QSAR modeling can significantly accelerate the lead optimization process for fluorinated indane-2-ylamine derivatives.

Investigation of Biological Activities and Mechanisms in Vitro and Preclinical Non Human Studies

Modulation of Specific Biological Targets

There is no available scientific literature that has investigated the effects of 5,6-Difluoro-indan-2-ylamine hydrochloride on specific biological targets such as enzymes or receptors.

Enzyme Inhibition Potency

No studies were found that evaluated the inhibitory potency of this compound against enzymes, including but not limited to Hexokinase, Acetylcholinesterase, Dihydroorotate Dehydrogenase, Topoisomerase II, Janus Kinase 2, or Dipeptidyl Peptidase IV.

Receptor Agonistic and Antagonistic Activity

There are no published research findings on the agonistic or antagonistic activity of this compound at any receptor type. This includes a lack of data for its interaction with Serotonergic Receptors, Dopamine (B1211576) Receptors, Alpha-2 Adrenergic Receptors, Toll-Like Receptor 8, or AMPA Receptors.

In Vitro Biological Efficacy Studies

No in vitro studies have been published that assess the biological efficacy of this compound in the areas of cancer, microbial infections, or inflammation.

Cytotoxic and Antiproliferative Activities in Cancer Cell Lines

A thorough search of scientific literature did not yield any studies investigating the cytotoxic or antiproliferative effects of this compound on any cancer cell lines.

Antimicrobial Spectrum (Antibacterial and Antifungal Activity)

There is no available data on the antimicrobial, antibacterial, or antifungal activity of this compound against any tested microorganisms.

Anti-inflammatory Activity Profiling

No in vitro or preclinical non-human studies have been published that profile the anti-inflammatory activity of this compound.

Neuroprotective Effects in Cellular Models

The neuroprotective potential of compounds is frequently assessed in cellular models that replicate aspects of neurodegenerative diseases. A common in vitro model for Parkinson's disease research involves the use of the human neuroblastoma cell line, SH-SY5Y, exposed to neurotoxins like 6-hydroxydopamine (6-OHDA) to induce oxidative stress and apoptosis, mimicking the dopaminergic neuron degeneration seen in the disease.

While direct studies on this compound are not available, the neuroprotective effects of related aminoindane structures have been investigated. For instance, compounds like ladostigil (N-propargyl-(3R)-aminoindan-5-yl)-N-propylcarbamate) have demonstrated neuroprotective properties in various models mdpi.com. The indane scaffold is recognized for its potential in the development of neuroprotective molecules eburon-organics.com. The introduction of fluorine atoms to a molecule can enhance its neuroprotective efficacy, as seen with fluoroethylnormemantine, which showed more robust neuroprotective effects compared to its non-fluorinated analog, memantine, in a mouse model of Alzheimer's disease oup.comoup.com.

A hypothetical study investigating the neuroprotective effects of this compound might involve pre-treating SH-SY5Y cells with the compound before exposing them to 6-OHDA. The outcomes would be measured by assessing cell viability and markers of apoptosis.

Illustrative Data Table: Neuroprotective Effect on SH-SY5Y Cells

| Treatment Group | Concentration | Cell Viability (%) |

| Control | - | 100 |

| 6-OHDA | 100 µM | 50 |

| This compound + 6-OHDA | 1 µM | 65 |

| This compound + 6-OHDA | 10 µM | 80 |

| This compound + 6-OHDA | 50 µM | 90 |

Note: The data in this table is illustrative and does not represent the results of actual experiments.

Antioxidant Activity Assays

The antioxidant capacity of a compound can be a key mechanism behind its neuroprotective effects. Standard in vitro assays are used to measure the ability of a substance to neutralize free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

While specific antioxidant data for this compound is not available, novel indane derivatives isolated from natural sources have demonstrated potent antioxidant activity in both DPPH and ABTS assays nih.gov. The presence of certain structural features, such as hydroxyl groups on the aromatic ring of flavonoids, is known to contribute to their antioxidant and neuroprotective activities mdpi.com. The electronic properties of the difluoro-substituted indane ring could influence its ability to donate an electron or hydrogen atom to scavenge free radicals.

Illustrative Data Table: In Vitro Antioxidant Activity

| Assay | Test Compound | IC50 (µM) |

| DPPH Radical Scavenging | This compound | 45.2 |

| Ascorbic Acid (Standard) | 17.6 | |

| ABTS Radical Scavenging | This compound | 32.8 |

| Trolox (Standard) | 12.5 |

Note: The data in this table is illustrative and does not represent the results of actual experiments.

Mechanistic Studies of Molecular Interactions

Protein-Ligand Interaction Dynamics (e.g., Serum Albumin Binding)

The interaction of a drug candidate with plasma proteins, particularly human serum albumin (HSA), is a critical determinant of its pharmacokinetic profile. HSA is the most abundant protein in blood plasma and acts as a carrier for numerous endogenous and exogenous compounds nih.govmdpi.com. The binding of a small molecule to HSA can affect its distribution, metabolism, and excretion.

Specific studies on the binding of this compound to serum albumin have not been reported. However, the binding of various small molecules to HSA is a well-studied phenomenon. HSA possesses two primary drug-binding sites, known as Sudlow's site I and site II mdpi.com. The binding affinity is influenced by the physicochemical properties of the ligand, including its hydrophobicity and charge. Fluorinated compounds are known to bind to serum albumin, and in some cases, this interaction can be modulated by the degree and position of fluorination mdpi.comtandfonline.com. Techniques such as fluorescence spectroscopy and molecular docking are commonly used to characterize these interactions nih.gov.

Molecular Basis of Fluorine's Influence on Biological Activity

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity nih.gov.

The introduction of fluorine can impact several key parameters:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug nih.gov.

Binding Affinity: Fluorine can enhance binding affinity to target proteins through various non-covalent interactions, including electrostatic and dipolar interactions nih.govnih.gov. The electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, which can be crucial for receptor binding nih.gov.

Lipophilicity: Aromatic fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier nih.gov.

In the context of this compound, the two fluorine atoms on the aromatic ring are expected to modulate the electronic properties of the indane system, potentially influencing its interaction with biological targets.

Structure-Activity Relationship (SAR) Elucidation for Biological Responses

The position of halogen substituents on a phenyl ring can also be critical for biological activity. Studies on halogenated phenylethanolamines and phenoxypropanolamines have shown that the position of di-halogenation affects their beta-adrenolytic effects oup.com. In the case of this compound, the specific placement of the two fluorine atoms would be a key determinant of its interaction with target receptors and enzymes, distinguishing its activity from other halogenated or non-halogenated aminoindanes. The electron-withdrawing nature of the fluorine atoms at the 5 and 6 positions would influence the electron density of the aromatic ring, which could in turn affect binding to target proteins and subsequent biological responses.

Preclinical Efficacy in Relevant Non-Human Models

To assess the therapeutic potential of a compound for a specific disease, its efficacy must be evaluated in relevant non-human (animal) models. For neurodegenerative conditions like Parkinson's disease, several preclinical models are utilized. These often involve the administration of neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to rodents to induce the degeneration of dopaminergic neurons and produce motor deficits that mimic the symptoms of the disease tandfonline.comnih.govnih.govmdpi.com.

There are no published preclinical efficacy studies specifically for this compound. However, other aminoindane derivatives have been investigated in such models. For example, rasagiline (N-propargyl-1-(R)-aminoindan), a monoamine oxidase-B inhibitor with an aminoindan core structure, is an approved treatment for Parkinson's disease and has shown efficacy in preclinical models neurodegenerationresearch.eu. The development of animal models is crucial for understanding disease pathology and for the preclinical screening of new therapeutic agents mdpi.comnih.govnih.gov. A hypothetical preclinical study of this compound in a 6-OHDA-induced rat model of Parkinson's disease would involve assessing the compound's ability to mitigate motor impairments and protect dopaminergic neurons in the substantia nigra.

Illustrative Data Table: Behavioral Assessment in a Rat Model of Parkinson's Disease

| Treatment Group | Apomorphine-Induced Rotations (rotations/min) |

| Sham | 0.5 |

| 6-OHDA + Vehicle | 7.8 |

| 6-OHDA + this compound (1 mg/kg) | 4.2 |

| 6-OHDA + this compound (5 mg/kg) | 2.1 |

Note: The data in this table is illustrative and does not represent the results of actual experiments.

In Vivo Mast Cell Stabilization Studies

No information was found regarding in vivo mast cell stabilization studies of this compound.

Antimalarial Activity in Rodent Models

No information was found regarding the antimalarial activity of this compound in rodent models.

Future Research Directions and Applications of 5,6 Difluoro Indan 2 Ylamine Hydrochloride

Design and Synthesis of Advanced Fluorinated Indane Amine Analogs

The future development of analogs of 5,6-Difluoro-indan-2-ylamine hydrochloride will focus on creating molecules with enhanced pharmacological properties. The introduction of fluorine imparts unique characteristics, and further structural modifications can fine-tune these effects. nih.gov Key strategies will likely involve the synthesis of complex, unnatural fluorine-containing amino acids and their incorporation into the indane framework. nih.gov

Research efforts will likely concentrate on several areas:

Stereoselective Synthesis: Developing methods for the stereoselective synthesis of more complex indane derivatives is crucial. Intramolecular radical cyclization has been used for the stereoselective synthesis of trifluoromethyl-indanes and could be adapted for difluorinated analogs. mdpi.com

Introduction of Additional Fluorinated Groups: The incorporation of moieties like trifluoromethyl (CF3) groups into the indane core can further enhance biological activity. mdpi.com Techniques such as copper-catalyzed radical trifluoromethylation or the use of reagents like sulfur tetrafluoride (SF4) could be employed to create novel analogs. mdpi.com

Bioisosteric Replacements: Replacing parts of the molecule with other fluorinated groups can lead to improved properties. For instance, the development of N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists showcases how strategic fluorination can lead to potent and orally bioavailable compounds. nih.gov This approach could be applied to the 5,6-difluoro-indan-2-ylamine scaffold.

Table 1: Synthetic Strategies for Advanced Fluorinated Indane Analogs

| Synthetic Strategy | Description | Potential Outcome |

|---|---|---|

| Asymmetric Catalysis | Employment of chiral catalysts to control the stereochemistry during the formation of the indane ring or the introduction of the amine group. | Enantiomerically pure analogs with potentially distinct pharmacological profiles. |

| Late-Stage Fluorination | Introduction of fluorine atoms or fluorinated groups at a late stage of the synthesis to rapidly generate a library of diverse analogs. | Efficient exploration of structure-activity relationships related to fluorine substitution. |

| Cross-Coupling Reactions | Utilization of methods like Suzuki or Negishi coupling to attach various aryl or alkyl groups, including those containing fluorine, to the indane core. nih.gov | Analogs with modified steric and electronic properties for enhanced target binding. |

| Ring Distortion Chemistry | Creating analogs with altered ring sizes or conformations, such as cyclopropyl-fused indanes, to explore new chemical space. nih.gov | Novel scaffolds with unique three-dimensional shapes that may fit differently into target binding sites. |

Development of Novel Pharmacological Tools and Probes

This compound can serve as a valuable scaffold for the creation of sophisticated pharmacological tools. These tools are essential for studying biological systems, identifying new drug targets, and elucidating disease mechanisms. The development of target-specific tracers for imaging modalities like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a rapidly growing field. mdpi.com

Future applications in this area include:

Radiolabeled Tracers for PET Imaging: By incorporating a positron-emitting radionuclide (e.g., ¹⁸F), derivatives of 5,6-difluoro-indan-2-ylamine could be developed as PET tracers for imaging specific receptors or enzymes in the brain or other organs. The fibroblast activation protein (FAP) has been identified as a "pan-tumoral" biotarget, and ligands targeting it have been developed for imaging various cancers. mdpi.com A similar targeted approach could be envisioned for derivatives of the difluoro-indane amine.

Fluorescent Probes: Attaching a fluorophore to the molecule could enable its use in fluorescence microscopy and other bio-imaging techniques to visualize biological processes in real-time.

Photoaffinity Labels: Introduction of a photoreactive group would allow for the creation of probes that can be used to covalently label and identify the binding partners of the indane amine scaffold within a complex biological sample.

Table 2: Potential Pharmacological Probes Derived from 5,6-Difluoro-indan-2-ylamine

| Probe Type | Modification | Application |

|---|---|---|

| PET Ligand | Incorporation of ¹⁸F or ¹¹C. | In vivo imaging of neuroreceptors or transporters. |

| Fluorescent Probe | Conjugation with a fluorescent dye (e.g., fluorescein, rhodamine). | Cellular imaging and tracking of the molecule's distribution. |

| Affinity-Based Probe | Immobilization onto a solid support (e.g., beads). | Isolation and identification of binding proteins from cell lysates. |

| Biotinylated Probe | Attachment of a biotin (B1667282) molecule. | Detection and purification of target proteins using streptavidin-based techniques. |

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is accelerating the drug discovery process. mdpi.com For this compound, these integrated approaches will be instrumental in designing the next generation of derivatives with optimized properties. Rational drug design leverages computational tools to predict how a molecule will interact with its biological target, allowing chemists to prioritize the synthesis of the most promising compounds. semanticscholar.orgresearchgate.net

The iterative cycle of rational design would involve:

Molecular Docking: Simulating the binding of virtual libraries of 5,6-difluoro-indan-2-ylamine derivatives to the three-dimensional structure of a target protein to predict binding affinities and modes.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the indane amine analogs with their biological activity.

Pharmacophore Modeling: Identifying the key structural features of the molecule that are essential for its biological activity, which can then be used to design new compounds with improved potency and selectivity.

In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs early in the discovery process. semanticscholar.org

This computational-experimental hybrid approach allows for the rapid optimization of properties like enzyme activity and stability, as demonstrated in the engineering of β-lactamase. mdpi.com

Potential for Derivatization in Diverse Therapeutic Areas

The aminoindane core is a versatile scaffold found in compounds targeting a wide range of biological systems. The specific difluoro substitution pattern of this compound provides a unique starting point for derivatization to explore various therapeutic applications.

Potential therapeutic areas for novel derivatives include:

Central Nervous System (CNS) Disorders: Aminoindane analogs have a well-established history in CNS research. Further derivatization could lead to novel agents for neurodegenerative diseases or psychiatric disorders by targeting specific neurotransmitter receptors or transporters.

Oncology: The development of probes targeting the fibroblast activation protein (FAP) in tumors highlights the potential for targeted cancer therapies. mdpi.commdpi.com Derivatives of 5,6-difluoro-indan-2-ylamine could be designed as cytotoxic drug conjugates or as inhibitors of cancer-related enzymes.

Cardiovascular Diseases: Certain aminoindan derivatives have been investigated for their effects on the cardiovascular system. For example, 2-Amino-5,6-dihydroxyindan-2-carboxylic acid was explored as a potential hypotensive agent. nih.gov This suggests that modifications of the 5,6-difluoro-indan-2-ylamine structure could yield new cardiovascular drugs.

Metabolic Diseases: The discovery of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists for diabetes demonstrates the potential for fluorinated amine compounds in treating metabolic disorders. nih.gov This opens an avenue for exploring derivatives of 5,6-difluoro-indan-2-ylamine as agonists or antagonists of metabolic receptors.

The strategic derivatization of the primary amine or the aromatic ring of this compound will be key to unlocking its full therapeutic potential across these and other disease areas.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural integrity of 5,6-Difluoro-indan-2-ylamine hydrochloride?

- Methodological Answer : Structural verification should employ a combination of infrared spectroscopy (IR) to identify functional groups (e.g., amine and fluorine bonds), nuclear magnetic resonance (NMR) to resolve stereochemistry and substituent positions (e.g., ¹H/¹³C NMR for indane ring protons and fluorine coupling patterns), and elemental analysis to validate empirical formula consistency. For example, IR and NMR were critical in confirming rearrangement products of structurally related hydrochlorides .

Q. How can researchers synthesize this compound with high enantiomeric purity?

- Methodological Answer : Asymmetric synthesis routes, such as chiral resolution or catalytic hydrogenation using enantioselective catalysts, are recommended. The (R)-enantiomer (CAS 1637453-74-7) is synthesized via stereospecific reduction of ketone precursors, followed by amine hydrochloridation. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization .

Q. What are the solubility and stability considerations for handling this compound in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility compared to the free base. Stability tests under varying pH (e.g., 2–8) and temperatures (2–8°C for long-term storage) are essential. Degradation products can be monitored via HPLC with UV detection, as demonstrated in studies on fluorinated indane derivatives .

Advanced Research Questions

Q. What mechanistic insights explain unexpected rearrangements during synthetic modifications of this compound?

- Methodological Answer : Rearrangement mechanisms (e.g., ring contractions or fluorine migration) may involve intermediates stabilized by fluorine’s electron-withdrawing effects. Computational modeling (DFT calculations) can predict transition states, while isotopic labeling (e.g., ¹⁸O or ²H) can track atom migration pathways. Evidence from similar compounds suggests base-mediated eliminations or acid-catalyzed hydride shifts as plausible routes .

Q. How do stereochemical variations (e.g., R vs. S configurations) affect the compound’s interaction with biological targets?

- Methodological Answer : Enantiomer-specific activity can be evaluated via receptor-binding assays (e.g., radioligand displacement) and molecular docking simulations. For example, the (R)-enantiomer may exhibit higher affinity for amine transporters due to spatial alignment of fluorine substituents with hydrophobic binding pockets .

Q. What strategies resolve contradictions in stability data under varying experimental conditions?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, light exposure). Use controlled stability chambers and orthogonal analytical methods (e.g., LC-MS for degradation products, thermogravimetric analysis for thermal stability). Cross-validate findings with independent labs, as emphasized in studies on fluorinated analogs .

Q. How can researchers design comparative studies to evaluate fluorinated indanamine derivatives for structure-activity relationships (SAR)?

- Methodological Answer : Systematic SAR studies should vary fluorine positions (e.g., 5,6- vs. 4,7-difluoro) and amine substituents. Use in vitro assays (e.g., enzyme inhibition, cellular uptake) paired with computational QSAR models. Structural comparisons with non-fluorinated analogs (e.g., 5,6-dimethoxy derivatives) highlight fluorine’s electronic and steric effects .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Methodological Answer : Non-linear regression (e.g., sigmoidal curve fitting) with software like GraphPad Prism® is standard. Account for outliers using robust statistical tests (Grubbs’ test) and validate assumptions (normality, homoscedasticity) via residual plots. Replicate experiments in triplicate to ensure reproducibility, as seen in fluorinated bioactive compound studies .

Q. How should researchers address discrepancies in biological assay results across different batches of the compound?

- Methodological Answer : Batch-to-batch variability can arise from impurities (e.g., residual solvents). Implement strict quality control (QC) protocols: ≥95% purity via HPLC, Karl Fischer titration for moisture content, and ICP-MS for metal contaminants. Cross-reference with certified reference standards, as emphasized in forensic and pharmacological research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.